![molecular formula C25H22N6O3 B2469151 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one CAS No. 1351636-25-3](/img/structure/B2469151.png)
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one is a useful research compound. Its molecular formula is C25H22N6O3 and its molecular weight is 454.49. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
B-Cell Malignancies and Btk Inhibition
ONO-4059 is a novel oral Bruton’s tyrosine kinase (Btk) inhibitor. Btk plays a central role in B-cell receptor (BCR) signaling pathways, regulating survival, activation, proliferation, and differentiation of B-lineage lymphoid cells. Aberrant BCR signaling has been implicated in the survival of malignant B-cells. Key points related to B-cell malignancies and ONO-4059 include:
- ABC Subtype of Diffuse Large B Cell Lymphoma (DLBCL): Previous studies demonstrated that ONO-4059 effectively inhibits Btk-mediated signaling through Akt and PKD, which is critical for the survival of activated B-cell-like (ABC) DLBCL cell lines (e.g., TMD-8) . This finding suggests potential therapeutic applications in DLBCL treatment.
Anti-Tumor Activity
ONO-4059 exhibits potent pharmacodynamic activity by inhibiting phosphorylated Btk (P-Btk) and effectively suppressing tumor growth. Specifically:
- TMD-8 Xenograft Model: In a TMD-8 xenograft model (DLBCL), ONO-4059 demonstrated anti-tumor activity. The inhibition of P-Btk correlated with profound anti-proliferative effects .
Gene Expression Changes
Understanding the effects of ONO-4059 on gene transcription provides valuable insights:
- Gene Expression Patterns: Microarray analysis revealed a core set of genes affected by ONO-4059 treatment. Notably, CXCL-10 (a chemokine) was down-regulated. CXCL-10 is involved in various pathological processes, including infectious diseases, inflammation, autoimmune disorders, and cancer .
Primary Central Nervous System Lymphoma (PCNSL)
ONO-4059 has also been investigated in patients with relapsed or refractory PCNSL:
- Tirabrutinib Monotherapy: In clinical trials, tirabrutinib (ONO-4059) was administered orally once a day to patients with relapsed or refractory PCNSL. This study aims to evaluate its efficacy .
Dual Btk/Tec Inhibition
Besides Btk, ONO-4059 also inhibits Tec kinase:
- FcγR and FcεR Suppression: ONO-4059 strongly suppresses B-cell activation and TNFα production in monocytes and mast cells. This dual inhibition makes it an intriguing candidate for autoimmune and inflammatory conditions .
Eigenschaften
IUPAC Name |
6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLPXCPMNSRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.